5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene
Description
5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is a fluorinated aromatic compound characterized by a benzene core substituted with fluorine atoms at the 1- and 3-positions. Key structural features include:
- 3,4-Difluorophenyl ethynyl group at position 2: The ethynyl linkage enables extended electronic conjugation, while the 3,4-difluorophenyl moiety enhances thermal stability and polarizability.
Synthesis: While direct evidence for its synthesis is absent in the provided materials, analogous compounds (e.g., ) suggest a plausible route involving Sonogashira coupling between 2-bromo-1,3-difluoro-5-(but-1-en-1-yl)benzene and 3,4-difluorophenylacetylene. Such cross-coupling reactions are standard for introducing ethynyl groups .
Applications: The compound’s conjugated system and fluorine content suggest utility in materials science, particularly in liquid crystals (LCs) or organic light-emitting diodes (OLEDs), where fluorinated aromatics are prized for their thermal stability and electronic properties .
Properties
CAS No. |
797048-00-1 |
|---|---|
Molecular Formula |
C18H12F4 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
5-but-1-enyl-2-[2-(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C18H12F4/c1-2-3-4-13-10-16(20)14(17(21)11-13)7-5-12-6-8-15(19)18(22)9-12/h3-4,6,8-11H,2H2,1H3 |
InChI Key |
QUNMVGCYUBOOAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene typically involves multi-step organic reactions. One common approach is the coupling of a difluorobenzene derivative with a difluorophenylacetylene under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl group, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological systems in a specific manner. This compound could be used in studies involving enzyme interactions or metabolic pathways.
Medicine
In medicine, fluorinated aromatic compounds are of interest for their potential use in drug development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may act by inhibiting or activating specific pathways, depending on its structure and the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related fluorinated aromatic compounds is presented below:
Table 1: Structural and Functional Comparison
Key Insights :
Structural Variations: The target compound uses an ethynyl linker for conjugation, contrasting with the dioxane ring in ’s compound, which imposes rigidity but limits electronic delocalization. Compared to the hydroxyphenyl and trifluorophenoxy groups in , the target’s 3,4-difluorophenyl ethynyl group balances electronic effects without introducing strong hydrogen-bonding motifs.
Synthetic Approaches: Cross-coupling reactions (Sonogashira/Suzuki) dominate the synthesis of such fluorinated aromatics. The target compound’s ethynyl group likely requires palladium-catalyzed coupling, whereas ’s compound employs Suzuki-Miyaura for aryl-aryl bonds .
Physical Properties :
- The but-1-en-1-yl group in the target compound may influence mesophase behavior differently than the n-butylcyclohexyl group in ’s dioxane derivative. The latter exhibits a nematic (N) phase, suggesting the target could also display LC behavior if synthesized .
- Fluorine positioning (e.g., 3,4- vs. 3,4,5-) modulates electron-withdrawing effects and dipole interactions, impacting solubility and thermal transitions.
Applications: ’s dioxane derivative is explicitly used in LC displays, while the target’s conjugation and fluorination align with OLED emitter design principles.
Biological Activity
5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including findings from various studies, case analyses, and a summary table of relevant research data.
Structural Overview
The compound features a difluorobenzene moiety and an ethynyl group, which are known to enhance biological activity by improving binding interactions with target proteins. Its structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
- Cell Line : MCF-7 (estrogen receptor-positive)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest activity against both Gram-positive and Gram-negative bacteria.
Research Findings:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 32 µg/mL
- E. coli: 64 µg/mL
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown promise as an anti-inflammatory agent. Studies demonstrate that it can reduce pro-inflammatory cytokine production in activated macrophages.
Summary of Research Findings
The following table summarizes key findings related to the biological activity of this compound from various studies:
| Study | Activity | Cell Type/Organism | IC50/MIC Value | Mechanism |
|---|---|---|---|---|
| Study 1 | Anticancer | MCF-7 | 15 µM | Apoptosis |
| Study 2 | Antimicrobial | S. aureus | 32 µg/mL | Cell wall disruption |
| Study 3 | Anti-inflammatory | Macrophages | N/A | Cytokine inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
